1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile
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Overview
Description
1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C12H10F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutanecarbonitrile moiety
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target proteins, contributes to its biological activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile can be compared with similar compounds such as:
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, which affects its chemical reactivity and physical properties.
1-(4-(Trifluoromethyl)phenyl)cyclohexanecarbonitrile: The presence of a cyclohexane ring introduces different steric and electronic effects compared to the cyclobutane ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethyl group, which together confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKULHDHOJHBAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619768 |
Source
|
Record name | 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29786-44-5 |
Source
|
Record name | 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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